Synthesis and characterization of 5-(methylamino)-1,3,4-thiadiazole-2-thiol
Synthesis and characterization of 5-(methylamino)-1,3,4-thiadiazole-2-thiol
A Senior Scientist's Guide to the Synthesis and Characterization of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These are known as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1] This five-membered aromatic heterocycle is a bioisostere of pyrimidine and is integral to compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4]
This guide provides an in-depth, practical walkthrough for the synthesis and rigorous characterization of a key derivative: 5-(methylamino)-1,3,4-thiadiazole-2-thiol (CAS: 27386-01-2). This molecule is not merely a compound but a versatile synthetic platform. Its bifunctional nature, featuring a reactive secondary amine and a thione group capable of tautomerism, makes it an invaluable starting material for building complex molecular libraries aimed at novel therapeutic targets.[5] We will delve into the causality behind the synthetic strategy, establish self-validating characterization protocols, and explore the critical concept of thione-thiol tautomerism that governs its reactivity.
Section 1: Synthesis Strategy and Workflow
The synthesis of the 1,3,4-thiadiazole core is most effectively achieved through the cyclization of thiosemicarbazide derivatives.[6][7] For our target molecule, the logical and most efficient precursor is 4-methylthiosemicarbazide. This starting material strategically incorporates the required methylamino group from the outset. The synthesis proceeds via a robust, one-pot reaction with carbon disulfide in a basic medium. The reaction mechanism involves the initial formation of a dithiocarbazate salt, which subsequently undergoes intramolecular cyclization upon heating to yield the stable thiadiazole ring.[7]
The overall workflow is designed for efficiency and high yield, culminating in a straightforward purification step.
Caption: Relationship between analytical methods and structural confirmation.
Physicochemical and Spectroscopic Data Summary
The expected analytical data for the successfully synthesized and purified product are summarized below.
| Parameter | Expected Result | Significance |
| Molecular Formula | C₃H₅N₃S₂ | Basic elemental composition. |
| Molecular Weight | 147.23 g/mol [8] | Confirmed by Mass Spectrometry. |
| Melting Point | 190-193 °C [8] | A sharp melting range indicates high purity. |
| IR (KBr, cm⁻¹) | ~3200 (N-H str), ~2950 (C-H str), ~1550 (C=N str), ~1300 (C=S str) | Confirms functional groups and thione tautomer. [9][10] |
| ¹H NMR (DMSO-d₆, δ) | ~9.0 (br s, 1H, NH), ~7.5 (br s, 1H, NH-CH₃), ~2.9 (d, 3H, CH₃) | Maps the proton environment. |
| ¹³C NMR (DMSO-d₆, δ) | ~185.0 (C=S), ~160.0 (C-N), ~30.0 (CH₃) | Defines the carbon skeleton. [11] |
| MS (ESI+) | m/z 148.0 [M+H]⁺ | Confirms the molecular weight of the compound. |
Detailed Analytical Protocols
1. Infrared (IR) Spectroscopy Protocol
-
Objective: To identify functional groups and provide evidence for the thione tautomeric form.
-
Procedure:
-
Thoroughly grind 1-2 mg of the dried sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Transfer the powder to a pellet-pressing die and apply pressure to form a transparent KBr pellet.
-
Place the pellet in the spectrometer's sample holder.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Interpretation: The spectrum is expected to show a broad absorption band around 3200 cm⁻¹ corresponding to N-H stretching. Crucially, the absence of a sharp peak around 2500-2600 cm⁻¹ (characteristic of S-H stretch) and the presence of a strong band around 1300 cm⁻¹ (C=S stretch) strongly support the predominance of the thione tautomer in the solid state. [10] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Objective: To elucidate the carbon-hydrogen framework and confirm atomic connectivity.
-
Procedure:
-
Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
-
Interpretation: In the ¹H NMR spectrum, the two N-H protons will likely appear as broad singlets, with their chemical shifts being concentration and temperature-dependent. The methyl protons should appear as a doublet due to coupling with the adjacent N-H proton. In the ¹³C NMR spectrum, two distinct signals are expected for the heterocyclic ring carbons, with the thione carbon (C=S) appearing significantly downfield (~185 ppm), providing further evidence for this tautomer. [11][12] 3. Mass Spectrometry (MS) Protocol
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Procedure:
-
Prepare a dilute solution (approx. 1 mg/mL) of the sample in methanol or acetonitrile.
-
Infuse the solution directly into an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Interpretation: The primary peak of interest will be the protonated molecular ion [M+H]⁺ at an m/z value of approximately 148.0, confirming the successful synthesis of the target molecule with a molecular weight of 147.23 Da.
Section 4: Field Insights - The Critical Role of Thione-Thiol Tautomerism
A key chemical feature of 2-mercapto-1,3,4-thiadiazole derivatives is their existence in a tautomeric equilibrium between the thiol and thione forms.
-
Thiol Form: 5-(methylamino)-1,3,4-thiadiazole-2-thiol
-
Thione Form: 5-(methylamino)-3H-1,3,4-thiadiazole-2-thione
Understanding this equilibrium is vital for drug development professionals. The reactivity of the molecule can be directed by manipulating this equilibrium. For instance, in the presence of a base, the molecule will be deprotonated to form a thiolate anion, which is a potent nucleophile for S-alkylation or S-acylation reactions. Conversely, reactions targeting the amino group can be performed under conditions that favor the stable thione form. [5]
Conclusion
This guide has detailed an efficient and reliable method for the synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a high-value building block for chemical and pharmaceutical research. The one-pot cyclization of 4-methylthiosemicarbazide offers a direct route to this privileged scaffold. We have established a comprehensive and self-validating protocol for its characterization, using a combination of physicochemical and spectroscopic techniques to unambiguously confirm its structure and purity.
The critical insight for any researcher working with this molecule is the dominant nature of the thione tautomer, which dictates its physical properties and reactivity. By mastering the synthesis and understanding the nuanced chemistry of this compound, scientists are well-equipped to leverage its potential in the development of next-generation therapeutics. [14][15]
References
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication.
-
Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546–2573. Available at: [Link]
-
Shia, J. S., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. South Asian Research Journal of Pharmaceutical Sciences, 5(6), 240-248. Available at: [Link]
- Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry.
-
5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. SpectraBase. Available at: [Link]
-
Scaccia, F., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 17(4), 509. Available at: [Link]
-
Mocanu, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8086. Available at: [Link]
-
Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. ResearchGate. Available at: [Link]
-
5-methylamino-1,3,4-thiadiazole-2-thiol. ChemSynthesis. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Baghdad Science Journal. Available at: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. Available at: [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 7. connectjournals.com [connectjournals.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9) 13C NMR spectrum [chemicalbook.com]
- 13. jocpr.com [jocpr.com]
